(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone (3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1396851-53-8
VCID: VC4313751
InChI: InChI=1S/C23H25N3O2/c1-16-7-8-19-20(13-16)25-21(24-19)17-14-26(15-17)22(27)23(9-11-28-12-10-23)18-5-3-2-4-6-18/h2-8,13,17H,9-12,14-15H2,1H3,(H,24,25)
SMILES: CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4(CCOCC4)C5=CC=CC=C5
Molecular Formula: C23H25N3O2
Molecular Weight: 375.472

(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

CAS No.: 1396851-53-8

Cat. No.: VC4313751

Molecular Formula: C23H25N3O2

Molecular Weight: 375.472

* For research use only. Not for human or veterinary use.

(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone - 1396851-53-8

Specification

CAS No. 1396851-53-8
Molecular Formula C23H25N3O2
Molecular Weight 375.472
IUPAC Name [3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone
Standard InChI InChI=1S/C23H25N3O2/c1-16-7-8-19-20(13-16)25-21(24-19)17-14-26(15-17)22(27)23(9-11-28-12-10-23)18-5-3-2-4-6-18/h2-8,13,17H,9-12,14-15H2,1H3,(H,24,25)
Standard InChI Key LPPBULJIYRIKQK-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4(CCOCC4)C5=CC=CC=C5

Introduction

Synthesis and Chemical Reactions

The synthesis of such compounds typically involves multiple steps, including the formation of the benzimidazole and azetidine rings, followed by their coupling with the tetrahydro-2H-pyran ring. Common methods might involve nucleophilic substitution or condensation reactions.

StepReaction TypeReagents
1. Formation of BenzimidazoleCondensationo-Phenylenediamine, Acetic Acid
2. Azetidine Ring FormationCyclizationAzetidine-3-carboxylic acid derivatives
3. Coupling with Tetrahydro-2H-pyranNucleophilic SubstitutionPhenyltetrahydro-2H-pyran-4-yl derivatives

Potential Applications

Compounds with benzimidazole and azetidine moieties have shown promise in various therapeutic areas:

  • Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, which could be enhanced by the presence of azetidine and tetrahydro-2H-pyran rings.

  • Anticancer Activity: Similar compounds have been investigated for their ability to inhibit enzymes involved in cancer progression.

Analytical Methods

Characterization of this compound would typically involve:

  • High Performance Liquid Chromatography (HPLC): For purity analysis.

  • Mass Spectrometry (MS): To confirm molecular weight and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis.

Data Table: Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Applications
N-(4-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamideC19H20N4O2336.4Antimicrobial, anticancer
5-(3-(1H-benzo[d]imidazol-2-yl)-1H-indazol-5-yl)-4-methylpyridin-3-olC20H15N5O341.4Enzyme inhibition, anticancer
3-(5-(azetidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione TFA saltC18H18F3N4O4411.36Targeted protein degradation

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